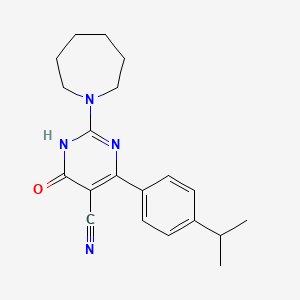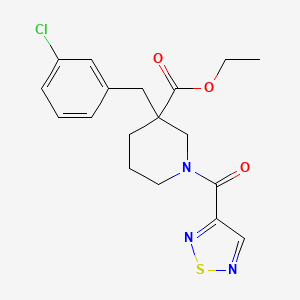![molecular formula C14H21NO B6117987 [1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol, also known as PPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPMP belongs to the family of pyrrolidine alkaloids and has been found to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
Wissenschaftliche Forschungsanwendungen
[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of this compound, which have been found to be effective in animal models of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have anti-viral activity against a range of viruses, including HIV and hepatitis C.
Wirkmechanismus
The mechanism of action of [1-(3-phenylpropyl)-2-pyrrolidinyl]methanol is not fully understood, but it is thought to involve the inhibition of sphingolipid metabolism. Sphingolipids are a class of lipids that play a role in cell signaling and membrane structure. This compound has been found to inhibit the enzyme glucosylceramide synthase, which is involved in the synthesis of sphingolipids. This inhibition leads to a decrease in the levels of certain sphingolipids, which may contribute to the biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-fibrotic activity in animal models of liver fibrosis, suggesting that it may have potential as a treatment for liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound for use in research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [1-(3-phenylpropyl)-2-pyrrolidinyl]methanol. One area of research could focus on the development of this compound as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Additionally, further studies could investigate the mechanism of action of this compound and its effects on sphingolipid metabolism. Finally, future research could explore the potential of this compound for the treatment of neurodegenerative and liver diseases.
Conclusion
This compound is a promising compound for scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-viral activities, as well as its neuroprotective and anti-fibrotic effects, make it an attractive candidate for the development of new treatments for a range of diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol can be synthesized using a variety of methods, including the reaction of 3-phenylpropanal with pyrrolidine and formaldehyde, as well as the reaction of 3-phenylpropanal with pyrrolidine and paraformaldehyde. The synthesis of this compound has been optimized to produce high yields and purity, making it an attractive compound for scientific research.
Eigenschaften
IUPAC Name |
[1-(3-phenylpropyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-9-5-11-15(14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXXPRHFTCLBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)

![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)
